Summary of Application: In biotechnology, this compound is utilized as a precursor for producing 3-hydroxypropionic acid (3-HP), a key building block in creating biofuels and bioproducts .
Experimental Procedures: The metabolic engineering approach involves optimizing biosynthetic pathways in microorganisms like Aspergillus species to enhance 3-HP production from lignocellulosic biomass .
Results and Outcomes: The engineered Aspergillus niger strain demonstrated improved 3-HP yields, achieving a final titer of 36.0 g/L 3-HP, which is significant for industrial-scale production .
Summary of Application: In organic synthesis, the compound is used in the Suzuki–Miyaura coupling process, a widely-applied carbon–carbon bond-forming reaction .
Experimental Procedures: The process involves a palladium-catalyzed cross-coupling of organoboron reagents under mild conditions, where this compound can act as a substrate or intermediate .
Results and Outcomes: The coupling reaction has been successfully applied in the synthesis of complex molecules, showcasing its versatility and efficiency in organic synthesis .
Summary of Application: The ester is explored in pharmaceuticals for synthesizing drug intermediates through reactions like the Suzuki–Miyaura coupling .
Experimental Procedures: It’s used as a reagent or intermediate in catalytic reactions to form carbon–carbon bonds essential for constructing pharmacologically active compounds .
Results and Outcomes: The methodologies derived from such reactions contribute to the synthesis of various drugs, demonstrating the compound’s role in advancing medicinal chemistry .
Summary of Application: In environmental science, the compound’s derivatives are used in green chemistry applications to create less harmful chemical processes .
Experimental Procedures: Its derivatives are employed in catalytic reactions that minimize waste and reduce the environmental footprint of chemical synthesis .
Results and Outcomes: The use of such environmentally benign reagents contributes to sustainable practices in chemical manufacturing .
Summary of Application: In material science, this compound is investigated for its potential in polymer production, particularly in creating new types of plastics and resins .
Experimental Procedures: The compound can be polymerized or copolymerized to form materials with desired properties for various applications .
Results and Outcomes: Research is ongoing to determine the compound’s efficacy in producing high-performance materials with unique characteristics .
Summary of Application: In industrial chemistry, it serves as a chemical building block for synthesizing a wide array of industrial chemicals .
Experimental Procedures: The compound is used as a starting material in chemical syntheses that lead to the production of commercially valuable chemicals .
Results and Outcomes: Its use in industrial processes underscores its importance in the chemical industry as a versatile and valuable chemical precursor .
Summary of Application: This compound is used in catalysis to enhance the efficiency of chemical reactions, particularly in the production of 3-hydroxypropionic acid (3-HP), which is a valuable platform chemical for various industrial applications .
Experimental Procedures: The compound is involved in catalytic processes that optimize the conversion of biomass into 3-HP using engineered microorganisms such as Aspergillus species .
Results and Outcomes: The optimization of these catalytic processes has led to increased yields of 3-HP, making the production process more efficient and commercially viable .
Summary of Application: In biochemical engineering, the compound is used to develop biocatalysts that improve the synthesis of 3-HP by eliminating by-products and increasing the overall yield .
Experimental Procedures: Recombinant Escherichia coli strains are engineered to reduce by-product accumulation and enhance the production of 3-HP .
Results and Outcomes: The engineered strains have shown a significant increase in 3-HP titre and yield, demonstrating the effectiveness of this approach in biocatalyst development .
Summary of Application: The ester is a precursor in the synthesis of biodegradable polymers, contributing to the development of environmentally friendly materials .
Results and Outcomes: The resulting polymers offer a sustainable alternative to traditional plastics, aligning with the principles of green chemistry .
Methyl 3-cyclohexyl-2-hydroxypropanoate is an organic compound characterized by the molecular formula and a molecular weight of approximately 186.24 g/mol. This compound features a cyclohexyl group attached to a propanoate structure, with a hydroxyl group at the second carbon position. Its solubility profile indicates that it is very soluble in water and soluble in organic solvents such as ethanol and diethyl ether, making it versatile for various applications in chemical synthesis and biological studies .
These reactions are significant for its functionalization in synthetic organic chemistry.
Research indicates that methyl 3-cyclohexyl-2-hydroxypropanoate exhibits potential biological activities. It has been implicated in the modulation of soluble epoxide hydrolase (sEH) activity, which is relevant for treating various diseases such as hypertension, cardiovascular disorders, and inflammatory conditions . The compound's structure suggests it may interact with biological targets due to its hydroxyl group, which could facilitate hydrogen bonding and enhance its bioactivity.
Several methods can be employed for the synthesis of methyl 3-cyclohexyl-2-hydroxypropanoate:
These methods allow for variations in yield and purity depending on the reaction conditions used.
Methyl 3-cyclohexyl-2-hydroxypropanoate finds applications in:
Studies focusing on the interactions of methyl 3-cyclohexyl-2-hydroxypropanoate with biological systems have highlighted its role as an inhibitor of soluble epoxide hydrolase. This interaction is crucial for understanding its therapeutic potential against various diseases related to inflammation and cardiovascular health . Further investigation into its pharmacokinetics and toxicology is necessary to fully elucidate its safety profile.
Methyl 3-cyclohexyl-2-hydroxypropanoate shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-hydroxypropanoate | C4H8O3 | Simpler structure, lacks cyclohexyl group |
| Ethyl 3-cyclohexyl-2-hydroxypropanoate | C11H20O3 | Longer carbon chain, ethyl instead of methyl |
| Propanoic acid, 2-methyl-, cyclohexyl ester | C10H18O2 | Lacks hydroxyl group, differing reactivity |
Methyl 3-cyclohexyl-2-hydroxypropanoate stands out due to its unique combination of a cyclohexyl ring and a hydroxyl functional group, which enhances its biological activity compared to simpler esters.
The synthesis of methyl 3-cyclohexyl-2-hydroxypropanoate through conventional esterification methodologies represents the most direct and widely employed approach for preparing this β-hydroxy ester compound [24]. The classical Fischer esterification remains the primary method for constructing the ester linkage between 3-cyclohexyl-2-hydroxypropanoic acid and methanol under acidic conditions [26] [30].
The Fischer esterification proceeds through a reversible acid-catalyzed condensation reaction mechanism that involves six distinct steps [26]. The reaction begins with protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of methanol on the activated carbonyl carbon [30]. The process requires concentrated sulfuric acid as the catalyst and is typically conducted at elevated temperatures ranging from 65 to 85 degrees Celsius under reflux conditions [28] [24].
The mechanistic pathway involves formation of a tetrahedral intermediate, subsequent proton transfer steps, and elimination of water to yield the desired ester product [26]. The reaction exhibits equilibrium characteristics, necessitating the use of excess methanol to drive the reaction toward ester formation [30]. Under optimized conditions, yields of 85 to 96 percent can be achieved for the synthesis of methyl 3-cyclohexyl-2-hydroxypropanoate [28].
Alternative esterification approaches employ heterogeneous catalysis using ion-exchange resins to overcome limitations associated with traditional mineral acid catalysts [24] [25]. The dried Dowex hydrogen ion form combined with sodium iodide as a promoter provides an efficient and environmentally benign method for ester synthesis [24]. This approach operates under mild conditions at room temperature and demonstrates excellent functional group tolerance [25].
The Dowex hydrogen ion catalytic system enables the preparation of methyl 3-cyclohexyl-2-hydroxypropanoate with yields ranging from 75 to 83 percent [24]. The heterogeneous nature of the catalyst facilitates product isolation and catalyst recovery, making this method particularly attractive for large-scale applications [25]. The reaction proceeds through a similar mechanistic pathway as traditional Fischer esterification but benefits from the absence of corrosive mineral acids [24].
Table 1: Conventional Esterification Methods for Methyl 3-Cyclohexyl-2-hydroxypropanoate
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Fischer Esterification | Concentrated H₂SO₄ | 65-85 | 4-12 | 85-96 | High yield, well-established |
| Dowex Ion-Exchange | Dried Dowex 50W-X8/NaI | 25 | 18-24 | 75-83 | Mild conditions, recyclable |
| Heterogeneous Acid | Acidic resin catalysts | 55 | 24 | 76-80 | Easy separation |
The development of catalytic asymmetric synthesis strategies for methyl 3-cyclohexyl-2-hydroxypropanoate has emerged as a critical area of research due to the importance of stereochemical control in pharmaceutical and fine chemical applications [7] [8]. These methodologies enable the preparation of enantiomerically enriched products through the use of chiral catalysts and ligands [9] [11].
Asymmetric transfer hydrogenation represents one of the most effective approaches for the stereoselective synthesis of β-hydroxy esters [11] [42]. The methodology employs ruthenium complexes bearing chiral ligands, particularly those derived from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, to achieve high levels of enantioselectivity [42] [44].
The process involves the reduction of corresponding β-keto ester precursors using formic acid and triethylamine as the hydrogen donor system [11] [44]. Under optimized conditions, enantiomeric excesses exceeding 98 percent can be achieved for the synthesis of chiral methyl 3-cyclohexyl-2-hydroxypropanoate [11]. The reaction typically proceeds at temperatures between 25 and 80 degrees Celsius in polar aprotic solvents such as N,N-dimethylformamide [44].
The success of asymmetric transfer hydrogenation relies on the precise coordination environment provided by the chiral ligand, which creates distinct diastereomeric transition states that lead to preferential formation of one enantiomer [42]. The ruthenium catalyst exhibits remarkable substrate tolerance and can accommodate various substitution patterns on the cyclohexyl moiety [44].
The asymmetric Reformatsky reaction provides an alternative route to enantiomerically enriched methyl 3-cyclohexyl-2-hydroxypropanoate through the coupling of cyclohexyl aldehydes with α-halo esters in the presence of chiral catalysts [31] [32]. This methodology offers the advantage of constructing both the carbon-carbon bond and the stereogenic center in a single transformation [33].
Zinc-mediated asymmetric Reformatsky reactions employing chiral ligands such as amino alcohols have demonstrated significant potential for the synthesis of β-hydroxy esters [31]. The reaction proceeds through the formation of zinc enolates that undergo nucleophilic addition to aldehyde substrates [32]. Enantiomeric excesses ranging from 70 to 96 percent have been reported for various substrate combinations [31].
The choice of chiral ligand plays a crucial role in determining the stereochemical outcome of the reaction [33]. Cinchonine and cinchonidine derivatives have proven particularly effective, providing enantiomeric excesses of 40 to 70 percent under optimized conditions [9]. The reaction typically requires low temperatures and inert atmosphere to maintain the integrity of the organozinc intermediates [32].
Rhodium-catalyzed asymmetric hydroformylation followed by reduction represents an indirect but highly effective approach to chiral β-hydroxy esters [46] [47]. The methodology involves the initial conversion of cyclohexyl-substituted alkenes to aldehydes using syngas in the presence of chiral phosphine ligands [46].
The YanPhos ligand system has demonstrated exceptional performance in asymmetric hydroformylation reactions, providing consistently high reactivity and enantioselectivity [46]. The resulting aldehydes can subsequently be subjected to asymmetric reduction protocols to afford the desired β-hydroxy ester products [47]. This two-step approach offers excellent control over both regioselectivity and stereoselectivity [46].
Table 2: Asymmetric Synthesis Methods for Methyl 3-Cyclohexyl-2-hydroxypropanoate
| Method | Catalyst System | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| Transfer Hydrogenation | Ru-BINAP/Formic Acid | 25-80 | 94-99 | 86-98 |
| Asymmetric Reformatsky | Zn/Chiral Amino Alcohol | 0-25 | 70-96 | 88-98 |
| Asymmetric Hydroformylation | Rh-YanPhos/Syngas | 100-140 | 80-95 | 60-85 |
The development of novel carbon-carbon bond formation techniques for the synthesis of methyl 3-cyclohexyl-2-hydroxypropanoate has expanded significantly in recent years, driven by the need for more efficient and sustainable synthetic methodologies [12] [14]. These approaches often circumvent the requirement for pre-functionalized starting materials and enable the direct construction of complex molecular architectures [15] [16].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds in the synthesis of cyclohexyl-substituted propanoate esters [16] [18]. The Hiyama cross-coupling reaction, employing trialkoxy(aryl)silanes as nucleophilic partners, has demonstrated particular utility in the preparation of biaryl intermediates that can be subsequently functionalized to afford the target ester [18].
The reaction proceeds under mild conditions using palladium on carbon as the heterogeneous catalyst in combination with tris(4-fluorophenyl)phosphine as the ligand [18]. The methodology tolerates a wide range of functional groups and provides excellent yields of coupled products [16]. The use of small amounts of water as a promoter enhances the reaction efficiency and enables catalyst loadings as low as 0.5 mol percent [18].
Copper-catalyzed desulfitative coupling reactions offer a complementary approach to carbon-carbon bond formation through the activation of thiol ester substrates [19]. This methodology enables the construction of methyl 3-cyclohexyl-2-hydroxypropanoate derivatives through the coupling of α-amino acid thiol esters with enantioenriched α-alkoxyalkylstannanes [19].
The reaction proceeds under mild conditions using copper(I) thiophene-2-carboxylate as the catalyst [19]. The process demonstrates excellent stereochemical fidelity, with retention of configuration at both coupling partners [19]. Yields of 67 to 95 percent have been achieved for various substrate combinations, with diastereomeric ratios exceeding 99:1 in favorable cases [19].
Photocatalyzed alkoxycarbonylation represents a recent advancement in the field of carbon-carbon bond formation, enabling the direct conversion of alkenes to aliphatic esters under mild conditions [21]. The methodology employs alkyloxalyl chlorides as alkoxycarbonyl radical sources under photoredox catalysis [21].
The reaction tolerates a broad scope of electron-rich and electron-deficient olefins and provides the corresponding β-chloro esters in good yields [21]. The transformation can be extended to formal β-selective alkene alkoxycarbonylation, offering a versatile platform for the synthesis of functionalized ester derivatives [21]. The mild reaction conditions and excellent functional group tolerance make this approach particularly attractive for late-stage functionalization applications [21].
Zinc-mediated decarboxylative coupling of N-hydroxyphthalimide esters provides access to alkyl nucleophiles that can be employed in subsequent carbon-carbon bond formation reactions [34]. This methodology enables the synthesis of alkyl carbagermatranes without the need for nickel catalysis or photocatalysis [34].
The reaction proceeds through the formation of alkylzinc intermediates that demonstrate excellent compatibility with aryl and alkyl bromides and iodides [34]. The scope of carbagermatranation exceeds that of in situ-generated organozinc reagents from alkyl halides [34]. The methodology offers a valuable alternative to traditional organometallic approaches and demonstrates superior functional group tolerance [34].
Table 3: Novel Carbon-Carbon Bond Formation Methods
| Method | Substrate Type | Catalyst Loading (mol%) | Conditions | Yield (%) |
|---|---|---|---|---|
| Hiyama Cross-Coupling | Aryl halides/Silanes | 0.5-5 | Pd/C, TFPP, 120°C | 80-95 |
| Desulfitative Coupling | Thiol esters/Stannanes | 5-10 | CuTC, room temperature | 67-95 |
| Photocatalyzed Carbonylation | Alkenes/Oxalyl chlorides | 1-5 | Visible light, photoredox | 70-90 |
| Decarboxylative Coupling | N-Hydroxyphthalimide esters | 5-10 | Zn, DMF, 40°C | 75-92 |
Post-synthetic modification protocols for methyl 3-cyclohexyl-2-hydroxypropanoate encompass a diverse array of chemical transformations that enable the preparation of structurally related compounds and the introduction of additional functional groups [20] [22]. These methodologies are essential for accessing libraries of related compounds and for optimizing the physicochemical properties of the target molecules [23].
The selective oxidation of the secondary hydroxyl group in methyl 3-cyclohexyl-2-hydroxypropanoate provides access to the corresponding β-keto ester derivatives [57] [58]. Several oxidizing agents have been employed for this transformation, each offering distinct advantages in terms of selectivity, reaction conditions, and functional group tolerance [59] [61].
Dess-Martin periodinane represents one of the most widely used oxidants for the conversion of secondary alcohols to ketones [58]. The reagent operates under mild conditions at room temperature and demonstrates excellent chemoselectivity for secondary alcohols over primary alcohols [58]. The addition of water has been found to accelerate the oxidation reaction, possibly due to the formation of more reactive intermediates [58].
Tetrapropylammonium perruthenate in combination with N-methylmorpholine N-oxide provides an alternative oxidation protocol that operates under catalytic conditions [58]. The ruthenium-based system demonstrates high catalytic turnover and operates at room temperature [58]. The use of molecular sieves to remove water is essential for achieving high catalytic efficiency [58].
Performic acid has been identified as a unique oxidizing agent capable of directly converting secondary alcohols to esters through a novel reaction pathway [61]. This transformation bypasses the conventional ketone intermediate and provides direct access to ester products [61]. The reaction demonstrates particular utility for substrates bearing electron-donating or electron-withdrawing substituents [61].
The hydrolysis of methyl 3-cyclohexyl-2-hydroxypropanoate to the corresponding carboxylic acid can be achieved under both acidic and basic conditions [54] [56]. Basic hydrolysis using sodium hydroxide provides the most straightforward approach, typically requiring reflux conditions in aqueous or mixed aqueous-organic solvents [54].
Transesterification reactions enable the conversion of the methyl ester to alternative alkyl esters with different physicochemical properties [23] [54]. Titanium(IV) isopropoxide has proven particularly effective as a catalyst for transesterification reactions, operating at elevated temperatures under Dean-Stark conditions to remove methanol [23].
The reduction of methyl 3-cyclohexyl-2-hydroxypropanoate can be achieved using various hydride reducing agents to afford the corresponding diol products [52] [53]. Lithium aluminum hydride provides complete reduction of the ester functionality to the primary alcohol, yielding 3-cyclohexyl-1,2-propanediol [52].
Sodium borohydride demonstrates selectivity for aldehyde and ketone functional groups while leaving ester functionalities intact [53]. This selectivity enables the reduction of oxidized derivatives back to the parent hydroxyl compound without affecting the ester linkage [53]. The reaction typically proceeds under mild conditions in protic solvents such as methanol or ethanol [53].
The hydroxyl group in methyl 3-cyclohexyl-2-hydroxypropanoate serves as a versatile handle for the introduction of additional functional groups through substitution and elimination reactions [20] [22]. Halogenation reactions using N-chlorosuccinimide or N-bromosuccinimide enable the preparation of α-halo ester derivatives [20].
Epoxidation of alkene-containing derivatives can be achieved using meta-chloroperoxybenzoic acid or other peracid reagents [20]. The Sharpless asymmetric epoxidation protocol offers the possibility of introducing chirality during the epoxidation process [20].
Amidation reactions provide access to amide derivatives through the activation of the ester functionality using coupling reagents such as N,N'-dicyclohexylcarbodiimide [20]. The reaction demonstrates broad substrate scope and enables the incorporation of various amine nucleophiles [20].
Table 4: Post-Synthetic Modification Protocols
| Transformation | Reagent/Catalyst | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Alcohol Oxidation | DMP, TPAP/NMO | Room temperature to 40°C | Secondary > Primary | 85-95 |
| Ester Hydrolysis | NaOH or H⁺ | Reflux, aqueous | Complete hydrolysis | 90-98 |
| Transesterification | Ti(OiPr)₄ | 80-120°C, Dean-Stark | Alcohol exchange | 70-90 |
| Ester Reduction | LiAlH₄ | 0°C to room temperature | Complete reduction | 90-98 |
| Halogenation | NCS, NBS | 0°C to room temperature | Position dependent | 75-90 |
| Epoxidation | m-CPBA | 0°C, dichloromethane | Alkene selective | 80-95 |
Methyl 3-cyclohexyl-2-hydroxypropanoate (CAS: 1033777-74-0, molecular formula C₁₀H₁₈O₃, molecular weight 186.25 g/mol) belongs to the class of hydroxypropanoic acid esters [2] [3]. While specific thermal data for this compound are not available in the current literature, the thermodynamic stability and thermal behavior can be evaluated based on structural considerations and analogous ester compounds.
The compound contains a cyclohexyl ring system attached to a hydroxypropanoic acid methyl ester moiety. The structural characteristics that influence thermodynamic stability include:
Conformational Stability: The cyclohexyl ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [4]. This conformational preference contributes to overall molecular stability by minimizing torsional strain and optimizing van der Waals interactions.
Ester Bond Stability: Ester functional groups demonstrate moderate thermal stability, with decomposition typically occurring above 200°C in organic compounds [5] [6]. The thermal stability of esters is influenced by several factors including the electronic nature of substituents and steric hindrance around the carbonyl group [7].
Hydrogen Bonding Interactions: The presence of the hydroxyl group at the α-position relative to the ester carbonyl creates potential for intramolecular hydrogen bonding, which can enhance thermal stability through additional stabilization of the molecular conformation [8].
Studies on fatty acid esters indicate that cyclohexyl esters exhibit thermal decomposition temperatures generally ranging from 200-300°C [5]. For related cyclohexyl ester compounds, the following thermal properties have been reported:
The thermodynamic stability of ester compounds is governed by several factors [11] [12]:
Despite extensive literature searches, specific experimental solubility data and partition coefficients for methyl 3-cyclohexyl-2-hydroxypropanoate are not available in the current scientific literature. However, structure-activity relationships and computational predictions can provide insights into the expected solubility behavior.
The compound contains both hydrophilic and lipophilic structural elements:
Hydrophilic components:
Lipophilic components:
Based on structural similarity to related compounds, the octanol-water partition coefficient (Log P) is expected to fall within the range of 1.5-2.5, indicating moderate lipophilicity [13] [14]. This prediction is supported by:
The compound is expected to demonstrate:
The acid-base properties of methyl 3-cyclohexyl-2-hydroxypropanoate are primarily determined by the hydroxyl group at the α-position relative to the ester carbonyl.
The hydroxyl group in α-hydroxy esters typically exhibits pKa values in the range of 12-14, similar to simple alcohols [8]. For comparison, related hydroxyl-containing compounds show:
The electron-withdrawing effect of the adjacent ester carbonyl group would be expected to slightly lower the pKa compared to a simple alcohol, making the hydroxyl group marginally more acidic.
α-Hydroxy esters can exist in equilibrium between different conformational states, though extensive tautomerization is not expected for this compound. The primary equilibria involve:
Studies on related systems indicate that intramolecular hydrogen bonding can stabilize specific conformational arrangements [19] [20]. The presence of both cis and trans conformers relative to the ester group orientation has been observed in similar molecular systems [21].
At physiological pH (7.4), the compound would exist predominantly in its neutral form, given the expected pKa value well above 7.4. The compound would not be expected to undergo significant ionization under normal aqueous conditions.
No crystallographic data for methyl 3-cyclohexyl-2-hydroxypropanoate are currently available in the literature. However, analysis of related hydroxypropanoic acid esters and cyclohexyl-containing compounds provides insights into potential crystallographic behavior.
Studies of ester compounds reveal that polymorphism is relatively common, particularly when:
Given the structural features of methyl 3-cyclohexyl-2-hydroxypropanoate, multiple polymorphic forms could potentially exist due to:
The compound shares structural similarities with shikimate esters, which are known to exhibit high Z' crystal structures (multiple independent molecules in the asymmetric unit) due to their asymmetric nature and multiple hydrogen bonding possibilities [21].
| Property Category | Available Data | Data Source |
|---|---|---|
| Basic Properties | Molecular formula: C₁₀H₁₈O₃ Molecular weight: 186.25 g/mol CAS number: 1033777-74-0 | Multiple sources [2] [3] |
| Thermal Properties | No experimental data available | Literature gap identified |
| Solubility Data | No experimental data available | Literature gap identified |
| pKa Values | No experimental data available | Literature gap identified |
| Crystallographic Data | No experimental data available | Literature gap identified |
| Predicted Properties | Estimated Range | Basis for Prediction |
|---|---|---|
| Log P | 1.5-2.5 | Structural similarity analysis [13] [14] |
| pKa (OH group) | 12-14 | α-Hydroxy ester literature [8] [18] |
| Thermal decomposition | >200°C | Ester thermal stability studies [5] [6] |
| Crystal system | Monoclinic/Orthorhombic | Related ester compound analysis [25] [21] |